Ethyl 6-Nitroindole-3-acetate
Overview
Description
Ethyl 6-Nitroindole-3-acetate is a chemical compound with the molecular formula C12H12N2O4 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2O4/c1-2-18-12(15)5-8-7-13-11-6-9(14(16)17)3-4-10(8)11/h3-4,6-7,13H,2,5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.24 . It is stored at a temperature of 28°C . More specific physical and chemical properties are not available in the retrieved data.Mechanism of Action
Target of Action
Ethyl 6-Nitroindole-3-acetate is a derivative of indole, a heterocyclic compound that is found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives, such as this compound, are known to be involved in various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is a well-known indole derivative . The biosynthesis pathways of indole derivatives in microorganisms include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . .
Result of Action
Given the diverse biological activities of indole derivatives, it can be inferred that this compound may have a broad range of effects at the molecular and cellular levels .
Action Environment
It is known that the reactivity of 3-nitroindoles, a class of compounds to which this compound belongs, can be influenced by the choice of solvent .
Biochemical Analysis
Biochemical Properties
Indole derivatives, from which Ethyl 6-Nitroindole-3-acetate is derived, are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a broad impact on cell function, influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The study of temporal effects is an important aspect of biochemical research, as it can provide insights into the stability, degradation, and long-term effects of a compound on cellular function .
Dosage Effects in Animal Models
Studying dosage effects is crucial in understanding the threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Understanding how a compound is transported and distributed is crucial for understanding its effects on localization or accumulation .
Subcellular Localization
Understanding the subcellular localization of a compound can provide insights into its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 2-(6-nitro-1H-indol-3-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(15)5-8-7-13-11-6-9(14(16)17)3-4-10(8)11/h3-4,6-7,13H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCXPRHOEUPTRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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